5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with the molecular formula C11H14FN It is a fluorinated derivative of tetrahydronaphthalen-1-amine, characterized by the presence of a fluorine atom at the 5th position and a methyl group at the 7th position on the naphthalene ring
Preparation Methods
The synthesis of 5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-1-tetralone and methylmagnesium bromide.
Grignard Reaction: The 5-fluoro-1-tetralone undergoes a Grignard reaction with methylmagnesium bromide to introduce the methyl group at the 7th position.
Reduction: The resulting intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to form the desired amine.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield different amine derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-fluoro-7-methyl-1-tetralone, while reduction may produce 5-fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol.
Scientific Research Applications
5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of drugs with anti-inflammatory, analgesic, or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to certain receptors or enzymes, potentially leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can be compared with other similar compounds, such as:
7-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: This compound has a similar structure but with the positions of the fluorine and methyl groups reversed.
5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: This compound lacks the methyl group at the 7th position, which may affect its chemical properties and biological activities.
1,2,3,4-Tetrahydro-1-naphthylamine: This compound lacks both the fluorine and methyl groups, making it less specific in its interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C11H14FN |
---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
5-fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H14FN/c1-7-5-9-8(10(12)6-7)3-2-4-11(9)13/h5-6,11H,2-4,13H2,1H3 |
InChI Key |
KHZOHEUYVZEIKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCCC2N)C(=C1)F |
Origin of Product |
United States |
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